4-Hydroperoxypentan-2-one

Description

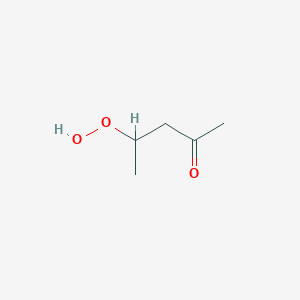

4-Hydroperoxypentan-2-one (C₅H₁₀O₃) is a hydroperoxy-functionalized ketone. Its structure includes a ketone group at position 2 and a hydroperoxide (-OOH) group at position 4 of a pentane backbone. This compound is primarily studied in combustion chemistry, where it forms as an intermediate during low-temperature oxidation of hydrocarbons . Its hydroperoxide group renders it thermally unstable, complicating its isolation and analysis via gas chromatography (GC) .

Properties

CAS No. |

141946-92-1 |

|---|---|

Molecular Formula |

C5H10O3 |

Molecular Weight |

118.13 g/mol |

IUPAC Name |

4-hydroperoxypentan-2-one |

InChI |

InChI=1S/C5H10O3/c1-4(6)3-5(2)8-7/h5,7H,3H2,1-2H3 |

InChI Key |

BOKMIGXVNYNOOE-UHFFFAOYSA-N |

SMILES |

CC(CC(=O)C)OO |

Canonical SMILES |

CC(CC(=O)C)OO |

Synonyms |

2-Pentanone, 4-hydroperoxy- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) 4-Methoxy-4-methylpentan-2-one

- Structure : Methoxy (-OCH₃) and methyl groups at position 4, ketone at position 2.

- Properties: Unlike 4-hydroperoxypentan-2-one, the methoxy group enhances stability.

- Reactivity : Less reactive due to the absence of the labile hydroperoxide group.

b) 4-Hydroxy-4-methyl-2-pentanone (Diacetone Alcohol)

- Structure : Hydroxyl (-OH) and methyl groups at position 4, ketone at position 2.

- Properties : A stable hydroxy ketone used industrially as a solvent. Its hydroxyl group allows hydrogen bonding, increasing boiling point (169°C) compared to this compound (decomposes before boiling) .

- Reactivity : Undergoes dehydration to form mesityl oxide, unlike the explosive decomposition of hydroperoxides .

c) 4-Mercapto-4-methylpentan-2-one

- Structure : Thiol (-SH) and methyl groups at position 4, ketone at position 2.

- Properties : The thiol group introduces nucleophilic reactivity and distinct odor. It is more stable than hydroperoxides but prone to oxidation .

- Applications : Used in flavor and fragrance industries due to sulfur-containing functional groups .

Stability and Analytical Challenges

- This compound : Decomposes under GC analysis due to thermal instability of the -OOH group. Synchrotron-based photoionization mass spectrometry (SVUV-PIMS) is required for detection .

- Non-Hydroperoxide Analogs: Stable under GC conditions. For example, 4-methylpentan-2-one (CAS 108-10-1) is routinely analyzed via GC for purity assessments .

Comparative Data Table

Research Findings and Implications

- Combustion Chemistry : this compound is critical in understanding autoignition pathways in fuels. Its formation via O₂ addition pathways highlights competing reaction mechanisms in low-temperature oxidation .

- Synthetic Challenges : The hydroperoxide group’s instability limits its isolation, necessitating advanced spectroscopic techniques for study .

- Industrial Relevance : Stable analogs like diacetone alcohol dominate commercial applications, whereas hydroperoxide derivatives remain confined to research settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.